molecular formula C12H11ClN2O B7508003 N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide

N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide

Cat. No. B7508003
M. Wt: 234.68 g/mol
InChI Key: ISVFPEHGZRBHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide, also known as CB-13, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has a similar chemical structure to other cannabinoids, such as THC, but with some key differences that make it unique. In

Scientific Research Applications

N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, anxiety, and cancer treatment. It has been shown to have analgesic effects in animal models of pain, reducing pain sensitivity without producing the adverse side effects associated with traditional pain medications. In addition, N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide has been found to have anxiolytic effects, reducing anxiety-like behaviors in animal models. Finally, N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide has been studied for its potential anti-cancer properties, with some studies suggesting that it may be effective in inhibiting the growth of cancer cells.

Mechanism of Action

N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite. Specifically, N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide binds to CB1 and CB2 receptors, which are found throughout the body, including in the brain, immune system, and gastrointestinal tract. By activating these receptors, N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide can modulate the activity of various neurotransmitters and other signaling molecules, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide has a number of biochemical and physiological effects, including reducing pain sensitivity, decreasing anxiety-like behaviors, and inhibiting the growth of cancer cells. In addition, N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide in lab experiments is that it has been extensively studied and its effects are well-characterized. In addition, N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide has a relatively low toxicity profile, making it a safer alternative to some other experimental drugs. However, one limitation of using N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide is that it may not be as effective in humans as it is in animal models, and more research is needed to determine its potential clinical applications.

Future Directions

There are a number of future directions for research on N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide, including exploring its potential therapeutic applications in other areas, such as inflammation and neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration route for N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide, as well as its potential side effects. Finally, more research is needed to understand the long-term effects of N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide use, particularly in humans.

Synthesis Methods

N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclobutylmagnesium bromide with 4-chloro-3-cyanobenzoyl chloride, followed by the addition of ammonia and acetic acid. The resulting product is then purified through column chromatography to obtain pure N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide.

properties

IUPAC Name

N-(4-chloro-3-cyanophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-11-5-4-10(6-9(11)7-14)15-12(16)8-2-1-3-8/h4-6,8H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVFPEHGZRBHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC(=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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